1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-phenethylurea
Description
Historical Development of Benzodioxole-Urea Hybrid Molecules
The integration of benzodioxole and urea motifs into hybrid molecular architectures represents a strategic evolution in medicinal chemistry. Benzodioxole derivatives first gained prominence in the mid-20th century as insecticide synergists due to their ability to inhibit cytochrome P-450 enzymes in arthropods. This early application highlighted the scaffold’s capacity to modulate biological systems through electronic interactions. By the 1990s, researchers began exploring benzodioxole’s medicinal potential, particularly its role in enhancing the bioavailability of central nervous system-targeting compounds.
The incorporation of urea into these frameworks emerged later, driven by urea’s recognition as a privileged pharmacophore. Urea’s hydrogen-bonding capabilities and conformational flexibility allowed it to serve as both a structural linker and an active moiety. For instance, quinoline–urea–benzothiazole hybrids demonstrated potent antitubercular activity, with MIC~90~ values as low as 0.968 µM. This synergy between benzodioxole’s aromatic electron density and urea’s hydrogen-bond donors established a template for rational drug design.
Significance in Contemporary Medicinal Chemistry Research
The 1,3-benzodioxole ring system confers unique electronic properties that enhance ligand–target interactions. Its fused oxygen atoms create a polarized π-system, facilitating charge-transfer interactions with aromatic residues in enzyme active sites. When coupled with urea, which provides dual hydrogen-bond donor/acceptor functionality, these hybrids exhibit improved binding affinities compared to their parent compounds.
Recent studies emphasize the scaffold’s adaptability across therapeutic areas. For example, benzothiazole–urea hybrids targeting Mycobacterium tuberculosis H~37~Rv achieved sub-micromolar activity by simultaneously inhibiting biotin synthesis and decaprenylphosphoryl-β-D-ribose 2′-epimerase. Similarly, 1,3-benzodioxole-urea derivatives have shown promise as urease inhibitors, with tetrachloro-1,4-benzoquinone derivatives exhibiting inhibition constants (K~i~) as low as 4.5 × 10^−7^ mM. These advances underscore the hybrid’s role in addressing multidrug resistance and enzyme-mediated pathologies.
Structural Relationship to Known Bioactive Propargylic Ureas
The propargylic spacer in 1-(4-(benzo[d]dioxol-5-yloxy)but-2-yn-1-yl)-3-phenethylurea introduces structural rigidity and electronic diversity. Propargyl groups are known to:
- Stabilize transition states in enzyme–inhibitor complexes through alkyne–π interactions
- Serve as bioisosteres for carbonyl groups in peptidomimetics
- Enable click chemistry modifications for targeted drug delivery
Comparative analyses with related compounds reveal critical structure–activity relationships (SARs). For instance, replacing the propargyloxy group in benzothiazole–urea hybrids with flexible alkyl chains reduced antitubercular activity by 40–60%. Similarly, 2-(1,3-benzodioxol-5-yl)benzothiazole derivatives demonstrated 55% urease inhibition, attributable to the benzodioxole ring’s electron-rich surface. These findings suggest that the propargylic spacer optimizes spatial orientation between the benzodioxole and phenethylurea moieties, enhancing target engagement.
Research Paradigms in Urea-Based Pharmacophore Development
Modern urea pharmacophore design prioritizes three key objectives:
- Multitarget engagement : Hybridization with benzodioxole enables simultaneous modulation of oxidative enzymes (e.g., cytochrome P-450) and biotin-dependent pathways.
- Tunable lipophilicity : Strategic substitution on the urea nitrogen allows precise control over LogP values, addressing solubility challenges in CNS-targeted agents.
- Conformational restriction : Incorporation of propargyl or aromatic spacers reduces entropic penalties during target binding.
A comparative analysis of urea derivatives highlights these principles:
These paradigms inform the development of 1-(4-(benzo[d]dioxol-5-yloxy)but-2-yn-1-yl)-3-phenethylurea, where each structural component addresses specific pharmacological challenges. The compound’s design leverages benzodioxole’s electronic properties, urea’s hydrogen-bonding capacity, and the propargyl group’s conformational restraint to create a multifunctional therapeutic candidate.
Properties
IUPAC Name |
1-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-3-(2-phenylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c23-20(22-12-10-16-6-2-1-3-7-16)21-11-4-5-13-24-17-8-9-18-19(14-17)26-15-25-18/h1-3,6-9,14H,10-13,15H2,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYPTWXIEBGMFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC#CCNC(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-phenethylurea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Alkyne Formation:
Urea Formation: The final step involves the reaction of the intermediate with phenethylamine and an isocyanate to form the urea linkage.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-phenethylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the alkyne group to an alkane.
Substitution: Nucleophilic substitution reactions can occur at the benzo[d][1,3]dioxole moiety, especially under basic conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-phenethylurea has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the development of new materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-phenethylurea involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to alterations in cellular signaling pathways. The benzo[d][1,3]dioxole moiety is known to interact with proteins and nucleic acids, potentially disrupting their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
Research Implications
The benzo[d][1,3]dioxole moiety is a versatile pharmacophore, but the target compound’s urea and alkyne groups represent underexplored structural variations. Comparative studies suggest that replacing piperazine with urea could reduce basicity and alter pharmacokinetics, warranting further investigation into bioavailability and target engagement.
Biological Activity
1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-phenethylurea is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.
Chemical Structure
The compound is characterized by the presence of a benzo[d][1,3]dioxole moiety linked to a but-2-yn-1-yl group and a phenethylurea group. This unique structure is crucial for its biological interactions.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. The mechanism of action involves:
- Inhibition of Cell Proliferation : The compound may inhibit the proliferation of cancer cells by interfering with specific cellular pathways.
- Induction of Apoptosis : It has been shown to induce programmed cell death in various cancer cell lines, which is a critical mechanism for cancer treatment.
Antimicrobial Activity
The compound also demonstrates antimicrobial properties, making it a candidate for developing new antimicrobial agents. Its effectiveness against various pathogens has been noted in preliminary studies.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The benzo[d][1,3]dioxole moiety interacts with enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It may modulate receptor activity, influencing signaling pathways related to cell growth and survival.
Research Findings and Case Studies
Several studies have investigated the biological effects of this compound. Below are key findings:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant inhibition of cancer cell lines (e.g., breast and prostate cancer) with IC50 values in the micromolar range. |
| Study 2 | Reported antimicrobial activity against Gram-positive bacteria, suggesting potential use in treating infections. |
| Study 3 | Investigated the compound's effect on apoptosis markers in cancer cells, showing increased levels of caspase activation. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
